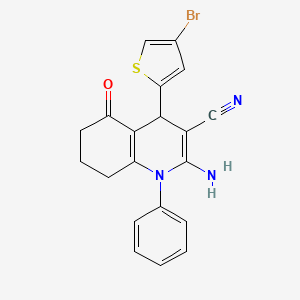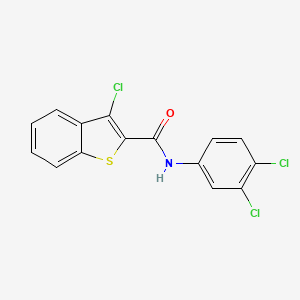![molecular formula C16H15F3N2O4 B11098927 N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11098927.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound with a unique structure that includes a methoxyphenoxy group, a nitro group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, including the introduction of the methoxyphenoxy group, the nitro group, and the trifluoromethyl group. Common synthetic routes include:
Nitration of Aromatic Compounds:
Substitution Reactions: The methoxyphenoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyphenoxy group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline can be compared with similar compounds such as:
N-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: This compound has a similar structure but with an additional phenoxyethoxy group, which may alter its chemical and biological properties.
N-[2-(2-methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline: This compound has a methoxyphenoxy group in a different position and a phenethyloxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15F3N2O4 |
|---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15F3N2O4/c1-24-12-3-5-13(6-4-12)25-9-8-20-14-7-2-11(16(17,18)19)10-15(14)21(22)23/h2-7,10,20H,8-9H2,1H3 |
InChI Key |
CWBPGOGMOCQZEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11098844.png)
![4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11098862.png)

![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11098877.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B11098880.png)
![3-{(2Z)-2-[4-(methylsulfanyl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11098887.png)

![N-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B11098899.png)

![1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11098907.png)
![N,N-diethyl-4-[(2Z)-2-[(4-fluorophenyl)imino]-3-(3-hydroxypropyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B11098913.png)
![2,2'-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11098918.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098931.png)
